molecular formula C20H24N2O4S B2497230 N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-70-0

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2497230
CAS RN: 2034518-70-0
M. Wt: 388.48
InChI Key: OMMUPZJBXULMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, also known as CTPO, is a novel compound that has gained attention for its potential applications in scientific research. CTPO belongs to the class of oxalamide derivatives and has been synthesized using a specific method. The compound has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis and Chemical Properties

A novel approach in the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes was developed, highlighting a method that could potentially be applicable to the synthesis of compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide. This process offers a high-yielding and operationally simple method for producing anthranilic acid derivatives and oxalamides, which are valuable in various chemical syntheses (Mamedov et al., 2016).

Role in Biological Systems

The impact of selective antagonism at orexin-1 receptor (OX1R) mechanisms in binge eating disorders suggests a potential therapeutic application for compounds targeting these systems. In a study evaluating the effects of various OX1R antagonists, it was found that selective inhibition could represent a new pharmacological approach to treat binge eating and possibly other disorders with a compulsive component. Although not directly linked to this compound, these findings underline the importance of research into receptor-specific drug actions (Piccoli et al., 2012).

Drug Metabolism and Cytochrome P450 Enzymes

The characterization of the metabolism of NBOMe compounds, related to this compound, by cytochrome P450 enzymes sheds light on the metabolic pathways of psychoactive substances. This research provides valuable insights into the biotransformations, including hydroxylation and demethylation, that these compounds undergo, which is crucial for understanding their pharmacokinetics and interactions within biological systems (Nielsen et al., 2017).

Antiproliferative Effects and DNA Binding

Studies on dinuclear gold(III) compounds with bipyridyl ligands have revealed their potential as cytotoxic and anticancer agents, demonstrating moderate to high antiproliferative properties against various cancer cell lines. Such research underscores the relevance of exploring the antiproliferative effects and DNA binding properties of compounds, including those structurally related to this compound, for the development of new cancer therapies (Casini et al., 2006).

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-15-5-6-17(26-2)16(11-15)22-19(24)18(23)21-13-20(8-3-4-9-20)14-7-10-27-12-14/h5-7,10-12H,3-4,8-9,13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMUPZJBXULMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.